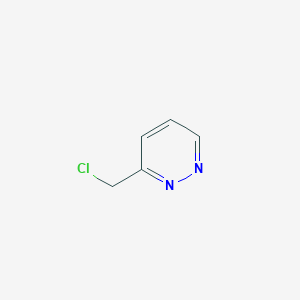
3-(Chloromethyl)pyridazine
Descripción general
Descripción
3-(Chloromethyl)pyridazine hydrochloride is a chemical compound with the CAS Number: 27349-66-2 . It has a molecular weight of 165.02 .
Synthesis Analysis
A synthetic method of 3-(chloromethyl)pyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)pyridazine hydrochloride is represented by the linear formula C5H6Cl2N2 . The InChI key is LPKSYVXQAWQCSP-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyridazine derivatives, including 3-(Chloromethyl)pyridazine, have been found to participate in [3 + n] cycloaddition reactions . These reactions are one of the most important and efficient tools in the synthesis of heterocyclic rings .Physical And Chemical Properties Analysis
3-(Chloromethyl)pyridazine hydrochloride is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Modification
3-(Chloromethyl)pyridazine and its derivatives are valuable in synthesizing various functionalized pyridazine derivatives. Ostrowicz et al. (1992) demonstrated that pyridazines undergo vicarious nucleophilic substitution of hydrogen with chloromethyl p-tolyl sulfone, forming new carbon-carbon bonds. This method provides a novel approach to the synthesis of functionalized pyridazine derivatives (Ostrowicz et al., 1992).
Surface Protection and Corrosion Inhibition
A study by Olasunkanmi et al. (2018) explored the potential of 3-chloropyridazine derivatives in protecting mild steel surfaces and inhibiting corrosion in hydrochloric acid solutions. The study utilized techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, revealing that these compounds are effective mixed-type inhibitors, capable of forming a protective film on steel surfaces (Olasunkanmi et al., 2018).
Metal Coordination and Self-Assembly
3,6-Di(pyridin-2-yl)pyridazines, a class of compounds related to 3-(Chloromethyl)pyridazine, show interesting metal-coordinating abilities. According to Hoogenboom et al. (2006), these compounds can self-assemble into gridlike metal complexes with copper(I) or silver(I) ions. Such properties are significant for developing novel materials and chemical sensors (Hoogenboom et al., 2006).
Biological and Pharmaceutical Applications
Pyridazine derivatives, including those related to 3-(Chloromethyl)pyridazine, have shown notable biological properties. For instance, Sallam et al. (2021) discussed the anti-tumor and anti-inflammatory activities of specific pyridazine derivatives. These compounds were characterized using various techniques, including NMR, IR, mass spectral studies, and single-crystal X-ray diffraction (Sallam et al., 2021).
Herbicidal Activities
The herbicidal properties of pyridazine derivatives have been a subject of research as well. Xu et al. (2008) synthesizedand evaluated 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives for their herbicidal activities. Some of these compounds demonstrated significant herbicidal activities, comparable or superior to commercial herbicides, against dicotyledonous plants (Xu et al., 2008).
Molecular Docking and Enzyme Inhibition Studies
Pyrazolylpyridazine derivatives, which can be derived from 3-(Chloromethyl)pyridazine, have been studied for their potential as enzyme inhibitors. Chaudhry et al. (2017) investigated their efficacy as inhibitors of yeast α-glucosidase, an enzyme relevant in diabetes management. The study included molecular docking to understand the interaction of these compounds with the enzyme, revealing some compounds as potent inhibitors (Chaudhry et al., 2017).
Safety And Hazards
The compound is classified as dangerous, with hazard statements H302-H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Direcciones Futuras
Pyridazine derivatives, including 3-(Chloromethyl)pyridazine, have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications . Future research may focus on exploring these applications further .
Propiedades
IUPAC Name |
3-(chloromethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCGCUQPXQOQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557820 | |
| Record name | 3-(Chloromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)pyridazine | |
CAS RN |
41227-72-9 | |
| Record name | 3-(Chloromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)
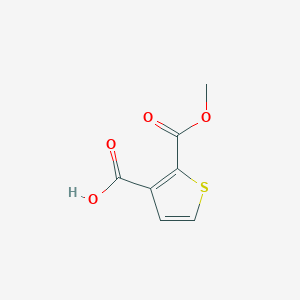

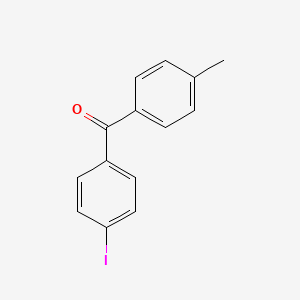
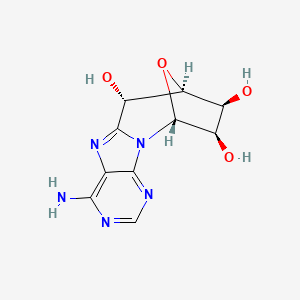
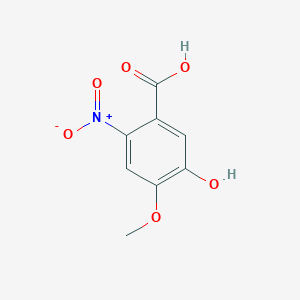
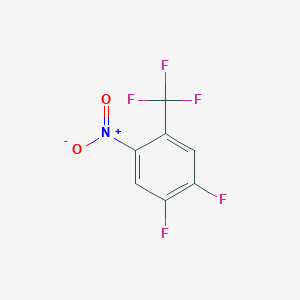
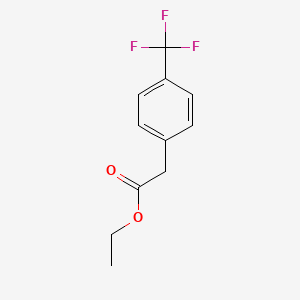

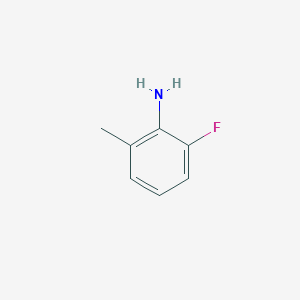
![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)
